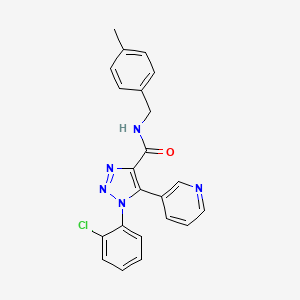

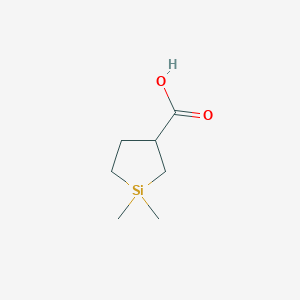

![molecular formula C21H17N3OS B2828991 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896357-67-8](/img/structure/B2828991.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was achieved via an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . The spectral data of a Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide and related compounds have been explored for their synthesis and potential electrophysiological activities. A study by Morgan et al. (1990) detailed the synthesis of N-substituted imidazolylbenzamides and their potency in vitro, comparing them with sematilide, a class III electrophysiological agent under clinical trials. This research highlights the 1H-imidazol-1-yl moiety as a promising replacement for producing class III electrophysiological activity in the N-substituted benzamide series, showing potential for cardiac applications (Morgan et al., 1990).

Antimicrobial and Antiviral Potential

The antimicrobial assessment of thiosemicarbazide derivatives, including those related to this compound, was conducted by Elmagd et al. (2017). The study serves as a precursor for synthesizing imidazole and other heterocyclic compounds, with some synthesized compounds exhibiting antimicrobial activity. This emphasizes the potential of such compounds in developing antimicrobial agents (Elmagd et al., 2017).

Catalysis and Chemical Transformations

Research on the catalytic capabilities of compounds related to this compound has shown promise in chemical transformations. For instance, Dubey et al. (2017) synthesized chalcogenated N-heterocyclic carbene complexes of palladium(II), which demonstrated efficiency in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. These findings underscore the compound's role in facilitating important synthetic reactions (Dubey et al., 2017).

Anticancer Activities

The design, synthesis, and evaluation of anticancer activities of benzamide derivatives have been explored, indicating the potential therapeutic applications of this compound analogs. Ravinaik et al. (2021) reported the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer treatment research (Ravinaik et al., 2021).

Anti-inflammatory and Corrosion Inhibition

The compound and its derivatives have been investigated for anti-inflammatory activities and as corrosion inhibitors, indicating a broad spectrum of potential applications. Kalsi et al. (1990) synthesized azetidinones that showed significant anti-inflammatory activity, highlighting the compound's potential in medical applications (Kalsi et al., 1990). Additionally, Yadav et al. (2015) studied amino acid compounds as corrosion inhibitors for steel, showcasing the compound's utility in industrial applications (Yadav et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit antiproliferative effects against various cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

It has been suggested that the compound may exert its effects through interactions with its targets that lead to changes in cellular processes such as cell proliferation and apoptosis .

Result of Action

The compound has been shown to exhibit antiproliferative effects against various cancer cell lines . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to a reduction in cell proliferation.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-26-15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKJLDZGSYRYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)

![ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2828915.png)

![N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2828916.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2828917.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2828925.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)